molecular formula C19H21N5O2 B275548 {3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(tetrahydrofuran-2-ylmethyl)amine

{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(tetrahydrofuran-2-ylmethyl)amine

Cat. No. B275548
M. Wt: 351.4 g/mol
InChI Key: NKFTVGSCQYQMQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound {3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(tetrahydrofuran-2-ylmethyl)amine, also known as PTBA, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. PTBA has been found to have a range of biochemical and physiological effects, and its mechanism of action is still being explored.

Mechanism of Action

The exact mechanism of action of {3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(tetrahydrofuran-2-ylmethyl)amine is still being explored. However, it has been suggested that {3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(tetrahydrofuran-2-ylmethyl)amine may act by inhibiting the activity of certain enzymes, such as matrix metalloproteinases and phosphodiesterases, which are involved in various cellular processes.
Biochemical and Physiological Effects:
{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(tetrahydrofuran-2-ylmethyl)amine has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of matrix metalloproteinases, which are involved in tissue remodeling and inflammation. {3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(tetrahydrofuran-2-ylmethyl)amine has also been found to inhibit the activity of phosphodiesterases, which are involved in the regulation of intracellular signaling pathways. Additionally, {3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(tetrahydrofuran-2-ylmethyl)amine has been found to have antitumor and antibacterial effects.

Advantages and Limitations for Lab Experiments

One advantage of using {3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(tetrahydrofuran-2-ylmethyl)amine in lab experiments is its synthetic nature, which allows for precise control over its chemical structure and purity. Additionally, {3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(tetrahydrofuran-2-ylmethyl)amine has been found to have a range of biochemical and physiological effects, making it a versatile tool for investigating various cellular processes. However, one limitation of using {3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(tetrahydrofuran-2-ylmethyl)amine in lab experiments is its potential toxicity, which must be carefully monitored.

Future Directions

There are several future directions for research on {3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(tetrahydrofuran-2-ylmethyl)amine. One area of interest is the exploration of its potential as a therapeutic agent for various diseases, such as inflammatory diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of {3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(tetrahydrofuran-2-ylmethyl)amine and its effects on cellular processes. Finally, the development of more efficient and cost-effective synthesis methods for {3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(tetrahydrofuran-2-ylmethyl)amine could facilitate its use in future research.

Synthesis Methods

The synthesis of {3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(tetrahydrofuran-2-ylmethyl)amine involves several steps, including the reaction of 3-bromobenzyl alcohol with tetrahydrofuran-2-carboxylic acid, and the subsequent reaction of the resulting compound with sodium azide and triphenylphosphine to form the tetrazole ring. The final step involves the reaction of the tetrazole compound with N-(tert-butoxycarbonyl)tetrahydrofuran-2-ylmethylamine to form {3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(tetrahydrofuran-2-ylmethyl)amine.

Scientific Research Applications

{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(tetrahydrofuran-2-ylmethyl)amine has been found to have potential as a therapeutic agent in various scientific research applications. One study found that {3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(tetrahydrofuran-2-ylmethyl)amine exhibited anti-inflammatory effects in a mouse model of acute lung injury, suggesting its potential use in treating inflammatory diseases. Another study found that {3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(tetrahydrofuran-2-ylmethyl)amine had antitumor effects in a mouse model of colorectal cancer, indicating its potential as an anticancer agent. Additionally, {3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(tetrahydrofuran-2-ylmethyl)amine has been investigated for its potential as an antibacterial agent.

properties

Product Name

{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(tetrahydrofuran-2-ylmethyl)amine

Molecular Formula

C19H21N5O2

Molecular Weight

351.4 g/mol

IUPAC Name

1-(oxolan-2-yl)-N-[[3-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]methanamine

InChI

InChI=1S/C19H21N5O2/c1-2-7-16(8-3-1)24-19(21-22-23-24)26-17-9-4-6-15(12-17)13-20-14-18-10-5-11-25-18/h1-4,6-9,12,18,20H,5,10-11,13-14H2

InChI Key

NKFTVGSCQYQMQA-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNCC2=CC(=CC=C2)OC3=NN=NN3C4=CC=CC=C4

Canonical SMILES

C1CC(OC1)CNCC2=CC(=CC=C2)OC3=NN=NN3C4=CC=CC=C4

Origin of Product

United States

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